methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine
CAS No.:
Cat. No.: VC17738790
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4 |
|---|---|
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | N-methyl-1-(4-phenyl-1,2,4-triazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C10H12N4/c1-11-7-10-13-12-8-14(10)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
| Standard InChI Key | QYQBLIKJTXVTGZ-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=NN=CN1C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine (IUPAC name: N-methyl-1-(4-phenyl-1,2,4-triazol-3-yl)methanamine) features a 1,2,4-triazole core linked to a phenyl ring at position 4 and a methylamine group at position 3 (Figure 1) . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| CAS Number | 1249440-41-2 |
| InChI Key | QYQBLIKJTXVTGZ-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=NN=CN1C2=CC=CC=C2 |
| PubChem CID | 52371544 |
The compound’s planar triazole ring and flexible methylamine side chain facilitate interactions with biological targets, such as enzymes and receptors .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves cyclizing 4-phenyl-1,2,4-triazole with formaldehyde and ammonium chloride under reflux. A representative protocol is as follows:
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Reagents: 4-Phenyl-1,2,4-triazole (1 eq), formaldehyde (1.2 eq), ammonium chloride (1.5 eq).
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Conditions: Reflux in ethanol at 80°C for 8–12 hours.
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Workup: Neutralization with NaOH, extraction with dichloromethane, and purification via column chromatography.
Yields typically range from 60–75%, with purity confirmed by HPLC and NMR .
Derivative Synthesis
The dihydrochloride salt is prepared by treating the free base with hydrochloric acid in methanol, yielding a crystalline solid (95% purity) . This modification improves stability for long-term storage .
Biological Activities
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 ± 1.2 | Caspase-3 activation, ROS generation |
| A549 | 17.8 ± 2.1 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). Synergy with fluconazole enhances antifungal potency by 4-fold, likely through ergosterol biosynthesis disruption.
Applications in Drug Development
Lead Optimization
Structural analogs with halogen substitutions (e.g., Cl, F) at the phenyl ring show improved pharmacokinetic profiles, including higher oral bioavailability (45–60% in murine models) .
Agrochemistry
Preliminary studies indicate herbicidal activity against Amaranthus retroflexus (ED₅₀ = 50 µg/mL), though field trials are pending.
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